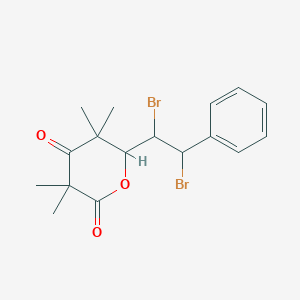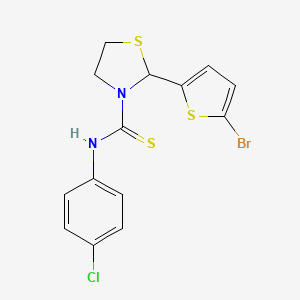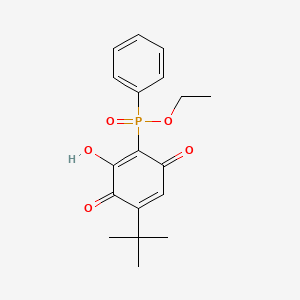![molecular formula C19H23N3OS B14947694 4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide](/img/structure/B14947694.png)
4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide is a chemical compound with the molecular formula C19H22N2OS. It is known for its unique structure, which includes a tert-butyl group, a benzamide moiety, and a carbamothioyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide typically involves the reaction of 4-aminobenzoyl chloride with tert-butanol to form an amide bond . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide involves the inhibition of several protein kinases that are involved in cell proliferation and survival. This compound inhibits the activity of RAF kinases, which are part of the MAPK/ERK signaling pathway that regulates cell growth and survival. Additionally, it inhibits the activity of VEGFR-2, PDGFR-β, and FLT-3, which are involved in angiogenesis, tumor growth, and metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N-(tert-butyl)benzamide: This compound is a chemical intermediate used in the preparation of certain pharmaceuticals.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine:
Uniqueness
4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit multiple protein kinases makes it a promising candidate for therapeutic applications, particularly in cancer research.
Propriétés
Formule moléculaire |
C19H23N3OS |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
1-[(4-tert-butylbenzoyl)amino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C19H23N3OS/c1-13-6-5-7-16(12-13)20-18(24)22-21-17(23)14-8-10-15(11-9-14)19(2,3)4/h5-12H,1-4H3,(H,21,23)(H2,20,22,24) |
Clé InChI |
XWNXKSMPHVPLBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide](/img/structure/B14947616.png)
![5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14947619.png)
![1-(4-chlorophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14947627.png)
![Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl-](/img/structure/B14947635.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B14947638.png)
![7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B14947639.png)

![11-(2-chloro-6-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947650.png)



![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14947688.png)
![methyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B14947698.png)
